4-Fluoro-3-methylphenylpropanenitrile
Description
4-Fluoro-3-methylphenylpropanenitrile is a substituted propanenitrile derivative featuring a phenyl ring with a fluorine atom at the para position and a methyl group at the meta position (Figure 1). The nitrile group (-C≡N) confers polarity and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Properties
Molecular Formula |
C10H10FN |
|---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
3-(4-fluoro-3-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H10FN/c1-8-7-9(3-2-6-12)4-5-10(8)11/h4-5,7H,2-3H2,1H3 |
InChI Key |
NMWUERFHYYRVKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-3-methylphenylpropanenitrile can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, starting with 4-fluoro-3-methylbenzaldehyde, the compound can be synthesized by reacting it with a cyanide source under appropriate conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methylphenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Fluoro-3-methylbenzoic acid.
Reduction: 4-Fluoro-3-methylphenylpropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-methylphenylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methylphenylpropanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Fluoro-3-methylphenylpropanenitrile with analogous compounds in terms of molecular structure, substituents, and functional groups:
Key Research Findings
Role of Fluorine Substitution
- Fluorine at the para position (as in this compound) enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, a trend observed in fluorinated drugs like fluoxetine .
- The electron-withdrawing effect of fluorine may polarize the phenyl ring, influencing π-π stacking interactions in biological targets or catalytic processes .
Impact of Nitrile Functionality
- The nitrile group (-C≡N) serves as a hydrogen bond acceptor and a precursor for carboxylic acids, amides, or tetrazoles. This contrasts with compounds like 4-Fluorobenzoylacetonitrile, where the ketone-nitrile conjugation may reduce nitrile reactivity .
Steric and Electronic Effects of Substituents
- In contrast, the phenoxy group in 3-(4-chloro-3-methylphenoxy)propanenitrile increases steric bulk and may alter binding affinity in receptor-ligand interactions.
Comparative Reactivity
- Sulfonyl-containing analogs (e.g., 3-[(2-fluorophenyl)sulfonyl]propanenitrile ) exhibit higher acidity due to the electron-withdrawing sulfonyl group, whereas acetylated derivatives (e.g., ) show enhanced hydrogen-bonding capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
